3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C26H26N2O5S and its molecular weight is 478.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are known to interact with various biological targets. For instance, some THIQ derivatives have been revealed to act as phenylethanolamine N-methyltransferase inhibitors .
Mode of Action
Thiq derivatives generally exert their effects by interacting with their targets at a molecular level, leading to changes in the function of these targets .
Biochemical Pathways
Without specific information on the compound, it’s hard to say which biochemical pathways it might affect. Thiq derivatives are known to be involved in various biological activities against different pathogens and disorders .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Properties
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-17-7-11-22(12-8-17)34(30,31)28-14-13-19-9-10-21(15-20(19)16-28)27-26(29)25-18(2)32-23-5-3-4-6-24(23)33-25/h3-12,15,18,25H,13-14,16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEOXYXDFCEUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(CCN(C4)S(=O)(=O)C5=CC=C(C=C5)C)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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